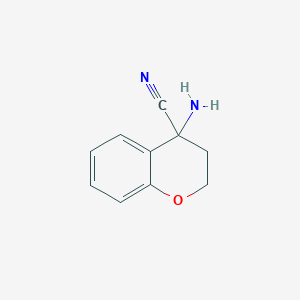

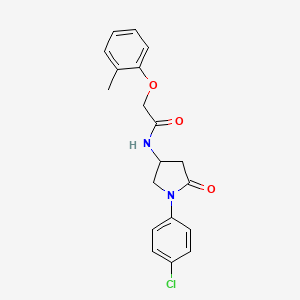

4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile (4-ADBPC) is a heterocyclic aromatic compound that has been studied extensively due to its potential biological activity. It is a versatile compound with potential applications in the fields of organic synthesis, drug discovery, and biochemistry.

Applications De Recherche Scientifique

Interaction with Serotoninergic Receptors

The compound “4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile” has been found to interact with serotoninergic receptors . A series of derivatives bearing various substituents on the 5-position were prepared via palladium-mediated cross-coupling reactions. Some of these new compounds showed high affinity for 5-HT 1A and 5-HT 7 receptors .

Potential in Drug Discovery

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which include “4-aminochromane-4-carbonitrile”, have a wide range of interesting biological activities . Their potential in drug discovery has inspired a wide array of synthetic work .

Synthesis of Bioactive Pyran Derivatives

The compound “4-aminochromane-4-carbonitrile” has been used in the synthesis of bioactive pyran derivatives . The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .

Anti-Inflammatory Activities

Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-inflammatory activities . These compounds have been used in the synthesis of drugs for the treatment of inflammation .

Anti-Cancerous Activities

Both “4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile” and “4-aminochromane-4-carbonitrile” and their derivatives have been found to have anti-cancerous activities . They have been used in the synthesis of drugs for the treatment of various types of cancer .

Anti-Proliferative Activities

Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-proliferative activities . These compounds have been used in the synthesis of drugs that inhibit the growth of cells .

Anti-Rheumatic Activities

Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-rheumatic activities . These compounds have been used in the synthesis of drugs for the treatment of rheumatism .

Anti-Allergic Activities

Derivatives of “4-aminochromane-4-carbonitrile” have been found to have anti-allergic activities . These compounds have been used in the synthesis of drugs for the treatment of allergies .

Mécanisme D'action

Target of Action

The primary targets of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile, also known as 4-aminochromane-4-carbonitrile, are the 5-HT 1A and 5-HT 7 serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, and sleep, among other functions.

Mode of Action

The compound interacts with its targets, the 5-HT 1A and 5-HT 7 receptors, by binding to them. This binding can influence the activity of these receptors, leading to changes in the transmission of serotonin signals in the brain .

Biochemical Pathways

Given its affinity for serotonin receptors, it’s likely that it impacts theserotoninergic system . This system is involved in numerous physiological processes, including the regulation of mood, appetite, and sleep.

Result of Action

The molecular and cellular effects of 4-aminochromane-4-carbonitrile’s action are likely related to its interaction with the 5-HT 1A and 5-HT 7 receptors. By modulating the activity of these receptors, it could potentially influence serotonin signaling and thereby exert effects on mood, anxiety, and other physiological processes .

Propriétés

IUPAC Name |

4-amino-2,3-dihydrochromene-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4H,5-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYWOPPXFFTVMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)

![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2758532.png)

![N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2758534.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2758535.png)

![N-(2-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2758542.png)

![3-isobutyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2758546.png)

![N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2758547.png)

amino}propanenitrile](/img/structure/B2758549.png)

![6-benzyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2758550.png)